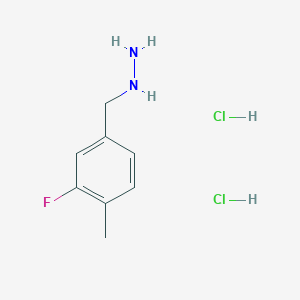
(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 4-methyl-3-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various research applications .
化学反応の分析
Types of:
生物活性
(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2FN2 and a molecular weight of 227.11 g/mol. This compound has gained attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its synthesis typically involves the reaction of 4-methyl-3-fluorobenzyl chloride with hydrazine hydrate under controlled conditions, yielding a product that is suitable for various research applications .
Antimicrobial Properties
Research has indicated that derivatives of hydrazine compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain hydrazine derivatives possess inhibitory effects against various bacterial strains, suggesting their potential as antimicrobial agents . The mechanism of action is believed to involve interference with microbial enzyme systems, leading to cell death.
Antitumor Activity
The compound's biological evaluation has also revealed promising antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, cytotoxicity assays showed that the compound exhibited selective toxicity towards specific cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 5.6 | Moderate cytotoxicity |
| HepG2 | 2.9 | High cytotoxicity |
| K-562 | 8.1 | Low cytotoxicity |
The proposed mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound can induce oxidative stress in cancer cells, leading to apoptosis.
- DNA Interaction : Some studies have indicated that hydrazine derivatives can intercalate into DNA, disrupting replication and transcription processes .
Study on Antitumor Activity
A detailed case study investigated the effects of this compound on human cancer cell lines. The study involved treating various cell lines with different concentrations of the compound and assessing cell viability through MTT assays. Results demonstrated significant reductions in cell viability, particularly in breast and liver cancer cells, suggesting its potential as a therapeutic agent .
Safety and Toxicology
Another critical aspect of evaluating this compound is its safety profile. In vivo studies have been conducted to assess its toxicity levels. Preliminary results indicate that at therapeutic doses, the compound exhibits minimal toxicity, although further studies are required to fully understand its safety parameters and potential side effects .
特性
IUPAC Name |
(3-fluoro-4-methylphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.2ClH/c1-6-2-3-7(5-11-10)4-8(6)9;;/h2-4,11H,5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEGSMDBZHEVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















